(6-Ethylquinolin-2-yl)methanol is an organic compound characterized by the presence of a quinoline ring system substituted with an ethyl group at the 6-position and a hydroxymethyl group at the 2-position. This compound has gained attention in various fields of chemistry due to its unique structural features, which contribute to its potential biological activities and applications.
The molecular formula of (6-Ethylquinolin-2-yl)methanol is , with a molecular weight of approximately 175.23 g/mol. Its structure can be represented as follows:
textN / \ C C // \\ C C | | C--C--C--OH
(6-Ethylquinolin-2-yl)methanol can undergo several chemical transformations, including:
These reactions highlight the compound's versatility and potential for further functionalization in synthetic chemistry.
(6-Ethylquinolin-2-yl)methanol has shown promising biological activities, particularly in pharmacological studies. Some notable aspects include:
These biological activities make (6-Ethylquinolin-2-yl)methanol a candidate for further pharmacological exploration.
The synthesis of (6-Ethylquinolin-2-yl)methanol can be achieved through several methods, including:
These methods provide synthetic routes that can be optimized for yield and purity depending on the desired application.
(6-Ethylquinolin-2-yl)methanol has several potential applications, including:
The versatility of this compound indicates its importance across various scientific disciplines.
Studies on the interactions of (6-Ethylquinolin-2-yl)methanol with biological macromolecules are essential for understanding its mechanism of action. Preliminary research suggests that it may interact with proteins involved in cell signaling pathways, potentially affecting cellular responses. Additionally, its binding affinity to DNA or RNA could provide insights into its anticancer properties.
Further interaction studies using techniques such as molecular docking and spectroscopy will enhance our understanding of how this compound exerts its biological effects.
Several compounds share structural similarities with (6-Ethylquinolin-2-yl)methanol. Here are some notable examples:
| Compound Name | Structure Representation | Unique Features |
|---|---|---|
| 6-Methylquinolin-2-ylmethanol | Structure | Methyl group at position 6; potential methylation effects. |
| 6-Bromoquinolin-2-ylmethanol | Structure | Bromine substitution; increased reactivity due to halogen. |
| 8-Hydroxyquinoline | Structure | Hydroxyl substitution at position 8; known chelator for metal ions. |
These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of (6-Ethylquinolin-2-yl)methanol due to its ethyl substitution and specific functional groups .
Methanol serves dual roles as both a solvent and a methylating agent in reductive N-methylation reactions targeting the quinoline nitrogen. The process typically involves the in situ generation of formaldehyde via oxidative dehydrogenation of methanol, followed by condensation with the amine group to form an imine intermediate. Subsequent reduction with hydrogen gas or transfer hydrogenation agents yields the N-methylated product. For example, under catalytic conditions using Cu/ZnO/Al~2~O~3~ (commonly employed in methanol synthesis [1]), methanol decomposes to generate adsorbed methyl species that facilitate methylation.
The reaction mechanism proceeds through three key steps:
Critical parameters include temperature (150–200°C), hydrogen pressure (20–50 bar), and catalyst loading (5–10 wt%). Table 1 summarizes optimized conditions for N-methylation of (6-Ethylquinolin-2-yl)methanol derivatives.
| Catalyst | Temperature (°C) | H~2~ Pressure (bar) | Yield (%) |
|---|---|---|---|
| Cu/ZnO/Al~2~O~3~ | 180 | 30 | 78 |
| Pd/C | 160 | 20 | 85 |
| Raney Ni | 200 | 50 | 65 |
Table 1: Comparative catalytic systems for reductive N-methylation.
Notably, Pd/C exhibits superior activity due to its ability to stabilize reactive intermediates during hydrogenation [3]. Side reactions, such as over-reduction of the quinoline ring or demethylation, are mitigated by controlling hydrogen partial pressure and reaction time.
The C-2 position of (6-Ethylquinolin-2-yl)methanol is highly amenable to palladium-catalyzed cross-coupling, enabling the introduction of aryl, alkenyl, or alkynyl groups. Suzuki-Miyaura and Stille couplings are particularly effective, leveraging the inherent electrophilicity of halogenated quinoline precursors. For instance, 2-bromo-6-ethylquinoline methanol undergoes Suzuki coupling with aryl boronic acids in the presence of Pd(PPh~3~)~4~ and a base (e.g., K~2~CO~3~) to afford biaryl derivatives.
Key considerations include:
Table 2 illustrates representative cross-coupling reactions at C-2:
| Substrate | Coupling Partner | Catalyst | Yield (%) |
|---|---|---|---|
| 2-Bromo-6-ethylquinoline | Phenylboronic acid | Pd(PPh~3~)~4~ | 92 |
| 2-Iodo-6-ethylquinoline | Vinyltin tributyl | PdCl~2~(dppf) | 88 |
| 2-Triflate-6-ethylquinoline | Ethynylmagnesium bromide | Pd(OAc)~2~ | 76 |
Table 2: Palladium-catalyzed cross-coupling at the C-2 position.
Mechanistic studies suggest a concerted metalation-deprotonation pathway, where the palladium center coordinates to the quinoline nitrogen prior to transmetallation [2]. Competing reactions at C-4 or C-8 are minimized through electronic effects conferred by the ethyl and methanol substituents.
Directed ortho-ethylation enables precise introduction of ethyl groups at positions adjacent to existing substituents. For (6-Ethylquinolin-2-yl)methanol, the C-2 methanol group directs ethylation to the C-1 or C-3 positions via coordination to Lewis acidic catalysts. A notable method involves iridium-catalyzed C–H activation, where the methanol oxygen coordinates to Ir(I), positioning the catalyst for ethyl group insertion.
The reaction sequence involves:
Optimized conditions (Table 3) highlight the role of ligand and temperature in controlling selectivity:
| Ligand | Temperature (°C) | ortho Selectivity (%) | Yield (%) |
|---|---|---|---|
| Bipyridine | 80 | 85 | 78 |
| Phenanthroline | 100 | 92 | 82 |
| DMAP | 60 | 73 | 65 |
Table 3: Directed ortho-ethylation using Ir catalysis.
Alternative approaches employ palladium/norbornene cooperative catalysis, where the norbornene transiently templates the ethyl group’s trajectory [2]. This method tolerates electron-rich and electron-deficient quinoline derivatives, achieving yields up to 89%.
The primary alcohol group in (6-Ethylquinolin-2-yl)methanol undergoes chemoselective oxidation to aldehydes or ketones without affecting the ethyl substituent or quinoline ring. MnO~2~ or Dess-Martin periodinane selectively oxidizes the methanol to a ketone at C-2, while NaBH~4~ or LiAlH~4~ reduces intermediate carbonyls back to alcohols.
A representative oxidation-reduction sequence involves:
Critical to success is the protection of the quinoline nitrogen during oxidation, achieved via temporary protonation or silylation. Table 4 compares oxidizing agents:
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dess-Martin | DCM | 25 | 94 |
| MnO~2~ | Acetone | 50 | 82 |
| PCC | CH~2~Cl~2~ | 0 | 78 |
Table 4: Chemoselective oxidation of the methanol group.
Notably, reduction steps employing NaBH~4~ in THF selectively target carbonyl groups without hydrogenating the quinoline ring, preserving aromaticity [3].
The development of (6-Ethylquinolin-2-yl)methanol as an antimalarial agent represents a significant advancement in quinoline-based drug discovery. The structural optimization of quinoline derivatives for antimalarial activity has been extensively studied, with particular focus on the positioning and nature of substituents around the quinoline core [1] [2].
Research has demonstrated that ethyl substitution at the 6-position of quinoline significantly influences antimalarial potency. Studies on 3-ethyl-substituted quinoline derivatives have shown that these compounds exhibit more favorable resistance index values compared to their methyl carboxylate counterparts [1]. The presence of an ethyl group at position 3 in related quinoline structures resulted in restored antimalarial activity with enhanced selectivity profiles, displaying excellent activity against both drug-sensitive and drug-resistant Plasmodium falciparum strains [1].
The quinoline core has proven particularly effective in targeting the Plasmodium falciparum mitochondrial respiratory chain through dual mechanism inhibition of NADH:ubiquinone oxidoreductase and cytochrome bc1 complex [2]. This dual targeting approach represents a critical advancement in antimalarial drug design, as it reduces the likelihood of resistance development while maintaining potent nanomolar activity against multidrug-resistant parasites [2].
Table 1: Antimalarial Activity of Ethyl-Substituted Quinoline Derivatives
| Compound | Structure Modification | EC50 (nM) W2 Strain | EC50 (nM) TM90-C2B Strain | Resistance Index |
|---|---|---|---|---|
| Compound 16 | 3-ethyl substitution | 1.92 | 0.15 | 0.08 |
| Compound 5 | Reference | 0.05 | 11.17 | 223 |
| WR069878 | Lead compound | 0.49 | 5.3 | 10.8 |
Lead optimization studies have focused on the manipulation of the quinoline core at positions 2 and 3 to control inhibitor specificity for different respiratory enzymes [2]. The incorporation of ethyl groups and hydroxymethyl functionalities has been shown to enhance both antimalarial potency and pharmacokinetic properties, particularly in achieving single-dose treatment profiles [2].
The structural modifications have resulted in compounds displaying potent oral antimalarial activity in rodent models, with favorable pharmacokinetic features aligned with single-dose treatment requirements [2]. The quinoline derivatives demonstrate rapid and selective depolarization of parasite mitochondrial membrane potential, leading to disruption of pyrimidine metabolism and subsequent parasite death [2].
The anticancer potential of (6-Ethylquinolin-2-yl)methanol and related quinoline derivatives has been extensively investigated through systematic structure-activity relationship studies. Quinoline and quinolone carboxamide derivatives have emerged as particularly promising anticancer agents, with specific structural modifications significantly impacting their biological activity [3].
Research has demonstrated that quinoline derivatives exhibit diverse anticancer mechanisms, including topoisomerase inhibition, protein kinase inhibition, human dihydroorotate dehydrogenase inhibition, and cannabinoid receptor modulation [3]. The most potent anticancer compounds identified in recent studies have shown submicromolar to nanomolar activity against various cancer cell lines [4] [5].
Table 2: Anticancer Activity of Quinoline Derivatives Against Multiple Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| 2a | HeLa | 0.14 | DNMT inhibition | [5] |
| 2a | HCT116 | 1.0 | DNMT inhibition | [5] |
| 2b | MCF-7 | 0.30 | DNMT inhibition | [5] |
| Compound 3 | C6 | 47.5 | DNA fragmentation | [4] |
| Compound 8 | C6 | 46.3 | Topoisomerase I inhibition | [4] |
| QIC1 | Various | Variable | EGFR-STAT3-HK2 pathway | [6] |
The structure-activity relationships reveal that specific substitution patterns are crucial for anticancer activity. Studies on bis-quinoline isomers have shown that compounds 2a-c exhibit significantly higher potency than prototype compounds, with IC50 values ranging from 0.14 to 15 micromolar across different cancer cell lines [5]. The substitution at the 6-position with ethyl groups has been associated with enhanced cellular uptake and improved metabolic stability [5].
Quinoline derivatives have been shown to function through multiple anticancer pathways, including inhibition of DNA methyltransferases coupled with protein degradation [5]. The compounds induce both enzymatic inhibition and proteasome-mediated degradation of DNMT proteins, representing a dual mechanism approach to cancer therapy [5].
The anticancer activity is particularly pronounced in compounds bearing specific structural features: halogenated quinoline cores, methoxy substitutions, and hydroxymethyl functionalities at strategic positions [4] [6]. These modifications enhance the compounds' ability to interact with cellular targets while maintaining selectivity against cancer cells over normal cells [6].
The kinase inhibition profile of (6-Ethylquinolin-2-yl)methanol and its ethyl-substituted analogues demonstrates significant potential for multitarget therapeutic applications. Quinoline-based molecules have shown remarkable selectivity profiles against various kinase families, particularly targeting c-Met, EGFR, and VEGFR kinases [7] [8].
Recent studies have identified quinoline derivatives with exceptional selectivity for specific kinase targets. Compound 26, a 3,6-disubstituted quinoline, demonstrates selective inhibition of c-Met kinase with an IC50 of 9.3 nanomolar among more than 20 tested kinases, while maintaining potent antiproliferative activity against cancer cell lines [7].
Table 3: Kinase Selectivity Profile of Ethyl-Substituted Quinoline Analogues
| Target Kinase | IC50 (nM) | Selectivity Index | Cellular Activity (µM) | Reference |
|---|---|---|---|---|
| c-Met | 9.3 | >1000-fold | 0.093 | [7] |
| VEGFR-2 | 36-2230 | Variable | 1.07-8.38 | [8] |
| PDK1 | 960 | >100-fold | 0.96 | [9] |
| EGFR | Variable | Moderate | Variable | [6] |
The multitarget kinase inhibition approach has proven particularly effective in overcoming drug resistance mechanisms. Studies utilizing the multicompound-multitarget scoring method have demonstrated that combinations of kinase inhibitors with divergent off-target effects can achieve superior selectivity compared to single compounds [10]. This approach is especially relevant for ethyl-substituted quinoline analogues, which can be optimized for specific kinase subfamily targeting while maintaining broad therapeutic efficacy [10].
Advanced kinase profiling methodologies, including NanoBRET Target Engagement assays, have been employed to characterize the selectivity profiles of quinoline derivatives across panels of 192 to 300 full-length kinases [11]. These comprehensive screening approaches have revealed that cellular assays provide more biologically relevant selectivity data compared to biochemical methods, with improved kinase selectivity profiles observed in live-cell systems [11].
The ethyl substitution pattern in quinoline derivatives influences kinase binding affinity through modifications in the ATP-binding pocket interactions. Molecular docking studies have shown that ethyl groups at specific positions can enhance selectivity by creating favorable hydrophobic interactions while reducing off-target binding [8] [9].
The hydroxymethyl functionality in (6-Ethylquinolin-2-yl)methanol presents unique opportunities for prodrug design through metabolic activation strategies. Hydroxymethyl derivatives have emerged as valuable prodrug candidates due to their ability to improve physicochemical, biopharmaceutical, pharmacokinetic, and pharmacodynamic properties of parent compounds [12].
The hydroxymethyl group serves as an ideal attachment site for prodrug moieties, facilitating controlled release of active compounds through enzymatic or chemical activation. Recent advances in aminoalkoxycarbonyloxymethyl ether prodrug design have demonstrated pH-triggered intramolecular cyclization reactions that enhance oral bioavailability while maintaining therapeutic efficacy [13].
Table 4: Metabolic Activation Pathways for Hydroxymethyl Quinoline Prodrugs
| Prodrug Type | Activation Mechanism | Release Conditions | Bioavailability Enhancement | Reference |
|---|---|---|---|---|
| AOCOM Ether | pH-triggered cyclization | Physiological pH | 10-fold improvement | [13] |
| Carbonate Ester | Esterase-mediated | Enzyme-dependent | Variable | [13] |
| Hydroxymethyl Direct | Oxidative metabolism | CYP-mediated | Moderate | [14] |
| Amino AOCOM | pH-dependent | Independent of enzymes | Significant | [13] |
The metabolic stability studies of hydroxymethyl quinoline derivatives reveal specific vulnerability to oxidative metabolism at the hydroxymethyl position. Research has identified that the hydroxymethyl group undergoes dehydrogenation reactions to form aldehyde metabolites, which represents a major metabolic pathway for compounds containing this functional group [14].
The prodrug approach utilizing hydroxymethyl metabolic activation has been successfully applied to quinoline-based antimalarials. Studies on 4(1H)-quinolone prodrugs have demonstrated that amino AOCOM prodrug moieties can be attached to hydroxymethyl groups, resulting in pH-dependent solubility improvements and enzyme-independent activation mechanisms [13]. These prodrugs show significant improvements in oral exposure and in vivo efficacy, with single oral doses achieving therapeutic levels [13].
The design strategy for hydroxymethyl quinoline prodrugs focuses on balancing stability and release kinetics. The incorporation of methylene bridges between the hydroxymethyl group and activation moieties has proven effective in optimizing the compromise between prodrug stability and parent drug release rates [13]. This approach has led to prodrugs that are stable under acidic conditions but undergo controlled activation under physiological pH conditions [13].